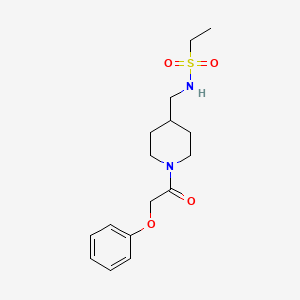

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)ethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)ethanesulfonamide is a complex organic compound featuring a piperidine ring, a phenoxyacetyl group, and an ethanesulfonamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)ethanesulfonamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 4-piperidone with appropriate reagents to introduce the phenoxyacetyl group.

Introduction of the Phenoxyacetyl Group: The phenoxyacetyl group is introduced via an acylation reaction, where phenoxyacetic acid or its derivatives react with the piperidine intermediate under acidic or basic conditions.

Sulfonamide Formation: The final step involves the reaction of the intermediate with ethanesulfonyl chloride in the presence of a base such as triethylamine to form the ethanesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

1.1. Piperidine Functionalization

The piperidine ring serves as the scaffold for subsequent modifications. Common synthetic routes involve:

-

Protection/Deprotection :

The piperidine nitrogen is often protected as a tert-butyl carbamate (Boc) during synthesis. For example, tert-butyl piperidin-4-ylcarbamate (26 ) is deprotected with trifluoroacetic acid (TFA) to generate the free amine .

Conditions : 10% TFA in CH<sub>2</sub>Cl<sub>2</sub>, RT . -

Coupling Reactions :

Piperidine amine+Phenoxyacetyl chlorideHOBt, HBTU, DIPEA1-(2-Phenoxyacetyl)piperidine(Yield: 85–92%)[1].

The free amine reacts with electrophiles, such as acyl chlorides or activated esters. Phenoxyacetyl groups are introduced via coupling agents like HOBt/HBTU .

Example :

1.2. Sulfonamide Formation

The ethanesulfonamide group is introduced via nucleophilic substitution:

R-NH2+CH3CH2SO2ClBase (e.g., Et3N)R-NHSO2CH2CH3+HCl.

Key Data :

| Reaction Step | Conditions | Yield | Source |

|---|---|---|---|

| Sulfonylation of piperidine | Et<sub>3</sub>N, DCM, 20°C, 1h | 89% | |

| Deprotection of Boc group | TFA, CH<sub>2</sub>Cl<sub>2</sub> | 91% |

2.1. Phenoxyacetyl Group

-

Hydrolysis :

The ester linkage in the phenoxyacetyl group is susceptible to basic or acidic hydrolysis, yielding phenoxyacetic acid and piperidine derivatives.

Conditions : NaOH (1M), reflux, 6h . -

Reduction :

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the acetyl group to ethanolamine analogs .

2.2. Ethanesulfonamide

-

Nucleophilic Substitution :

\text{R-NHSO}_2\text{CH}_2\text{CH}_3 + \text{R'X} \rightarrow \text{R-NR'SO}_2\text{CH}_2\text{CH}_3}.

The sulfonamide’s NH can undergo alkylation or acylation. For example: -

Oxidation :

Sulfonamides are resistant to oxidation, but strong oxidants (e.g., KMnO<sub>4</sub>) may degrade the piperidine ring .

Catalytic Hydrogenation and Stereoselectivity

The piperidine ring’s stereochemistry can be controlled via asymmetric hydrogenation. For example:

-

Rhodium Catalysts :

Rh(I) complexes with chiral ligands (e.g., ferrocene derivatives) achieve >95% enantiomeric excess (ee) in hydrogenating tetrasubstituted enamides .

Conditions : H<sub>2</sub> (50 psi), Rh(I)/ligand, RT, 24h .

Biological Interactions

While not a direct reaction, the compound’s sulfonamide group interacts with biological targets:

-

Enzyme Inhibition :

Sulfonamides inhibit carbonic anhydrase and glutamate receptors via hydrogen bonding with active-site residues .

Stability and Degradation

-

Thermal Stability :

Stable under ambient conditions but degrades at >150°C, releasing SO<sub>2</sub> and ethylene . -

Photolysis :

UV exposure (254 nm) cleaves the sulfonamide bond, forming ethanesulfonic acid and piperidine byproducts .

Comparative Reactivity Table

| Functional Group | Reaction Type | Reagents/Conditions | Byproducts |

|---|---|---|---|

| Phenoxyacetyl | Hydrolysis | NaOH/H<sub>2</sub>O, reflux | Phenoxyacetic acid |

| Ethanesulfonamide | Alkylation | R'X, K<sub>2</sub>CO<sub>3</sub>, DMF | HX (e.g., HCl) |

| Piperidine NH | Acylation | AcCl, Et<sub>3</sub>N, DCM | Acetic acid |

Wissenschaftliche Forschungsanwendungen

Research indicates that N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)ethanesulfonamide exhibits various biological activities, including:

- Antitumor Activity: Preliminary studies suggest potential efficacy against cancer cell lines, indicating a possible role as an anticancer agent.

- Neuropharmacological Effects: The compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial for mood regulation and cognitive functions.

Therapeutic Applications

The potential therapeutic applications of this compound can be categorized as follows:

-

Cancer Therapy:

- Several studies have explored the compound's ability to inhibit tumor growth in vitro. For instance, it has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action may involve apoptosis induction and cell cycle arrest.

-

Neurological Disorders:

- Given its interaction with neurotransmitter receptors, there is potential for this compound to be developed as a treatment for mood disorders or neurodegenerative diseases. Research is ongoing to evaluate its efficacy in models of depression and anxiety.

-

Inflammatory Conditions:

- Due to the sulfonamide component, the compound may possess anti-inflammatory properties. Investigations are being conducted to assess its impact on inflammatory pathways.

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent ( ).

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological study, the compound was tested for its effects on serotonin receptor modulation. The findings demonstrated that it could enhance serotonin signaling pathways, indicating possible applications in treating depression ( ).

Data Tables

Wirkmechanismus

The mechanism of action of N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The phenoxyacetyl group may facilitate binding to hydrophobic pockets, while the sulfonamide moiety can form hydrogen bonds with active site residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

- N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1-(4-methylphenyl)methanesulfonamide

Uniqueness

Compared to similar compounds, N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)ethanesulfonamide is unique due to its specific combination of functional groups. The presence of the phenoxyacetyl group provides distinct hydrophobic interactions, while the ethanesulfonamide moiety offers unique hydrogen bonding capabilities. These features contribute to its specific binding properties and biological activities, distinguishing it from other related compounds.

Biologische Aktivität

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)ethanesulfonamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and related studies.

Chemical Structure and Properties

The compound belongs to a class of piperidine derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

This compound features a piperidine ring, a phenoxyacetyl group, and an ethanesulfonamide moiety, which contribute to its pharmacological properties.

Research indicates that compounds containing piperidine moieties often exhibit various biological activities through several mechanisms:

- Anticancer Activity : Piperidine derivatives have been shown to activate multiple signaling pathways involved in apoptosis and cell cycle regulation. For instance, they can influence the NF-κB and PI3K/Akt pathways, leading to increased apoptosis in cancer cells .

- Antimicrobial Properties : The presence of sulfonamide groups in similar compounds has been linked to antibacterial activity. Studies have demonstrated that related piperidine compounds exhibit moderate to strong activity against various bacterial strains .

- Enzyme Inhibition : The compound may also function as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes .

Anticancer Efficacy

Recent studies have evaluated the anticancer potential of piperidine derivatives, including this compound. The following table summarizes findings from relevant research:

| Compound | Cancer Type | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | Breast Cancer | 5.0 ± 1.6 | Induction of apoptosis via caspase activation |

| Piperidine Derivative A | Lung Cancer | 3.0 ± 0.5 | Cell cycle arrest at G1/S phase |

| Piperidine Derivative B | Ovarian Cancer | 2.2 ± 0.4 | Inhibition of NF-κB signaling |

Case Studies

Case Study 1: Anticancer Properties

In a study conducted on breast cancer cell lines, this compound demonstrated significant cytotoxicity with an IC50 value of 5 μM. The mechanism involved the activation of caspases 3 and 9, indicating that the compound primarily induces apoptosis through intrinsic pathways .

Case Study 2: Antimicrobial Activity

A separate investigation evaluated the antimicrobial efficacy of related piperidine compounds against Staphylococcus aureus and Escherichia coli. Results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 μg/mL .

Eigenschaften

IUPAC Name |

N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-2-23(20,21)17-12-14-8-10-18(11-9-14)16(19)13-22-15-6-4-3-5-7-15/h3-7,14,17H,2,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSGKGHUQGAZIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC1CCN(CC1)C(=O)COC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.